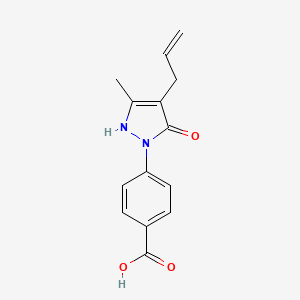

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

CAS No.: 1015844-62-8

Cat. No.: VC2024216

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015844-62-8 |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | 4-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C14H14N2O3/c1-3-4-12-9(2)15-16(13(12)17)11-7-5-10(6-8-11)14(18)19/h3,5-8,15H,1,4H2,2H3,(H,18,19) |

| Standard InChI Key | YEOZCSMVWVLGBN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C |

| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C |

Introduction

Chemical Structure and Properties

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is an organic compound belonging to the pyrazole class of heterocycles. Its structure features a benzoic acid moiety connected to a pyrazole ring, with specific functional groups at defined positions.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1015844-62-8 |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| MDL Number | MFCD07793324 |

| IUPAC Name | 4-[5-hydroxy-3-methyl-4-(2-propen-1-yl)-1H-pyrazol-1-yl]benzoic acid |

| Synonyms | 4-(4-Allyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid; Benzoic acid, 4-[5-hydroxy-3-methyl-4-(2-propen-1-yl)-1H-pyrazol-1-yl]- |

The compound consists of three main structural components: a benzoic acid moiety, a pyrazole ring, and an allyl side chain. The pyrazole core contains a hydroxyl group at position 5 and a methyl group at position 3, while the allyl group is attached at position 4. The benzoic acid fragment is connected to the pyrazole at the N-1 position, creating a characteristic molecular architecture that influences its chemical behavior and biological activities .

Chemical Reactivity and Stability

The reactivity of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is governed by its functional groups, each contributing distinct chemical properties. The compound's reactivity profile is characterized by several key features:

Functional Group Reactivity

The compound contains multiple reactive sites that can participate in various chemical transformations:

Table 2: Reactive Centers and Potential Reactions

| Functional Group | Potential Reactions |

|---|---|

| Carboxylic Acid | Esterification, amidation, reduction to alcohol, decarboxylation |

| Hydroxyl Group | Oxidation, esterification, etherification, substitution |

| Allyl Group | Addition reactions, hydrogenation, oxidation, Claisen rearrangement |

| Pyrazole Ring | Electrophilic substitution (limited), nucleophilic attack (if activated) |

The hydroxyl group at position 5 of the pyrazole ring can undergo oxidation reactions to form a ketone. The allyl group presents opportunities for addition reactions and can be reduced to form a saturated alkyl chain. The carboxylic acid functionality allows for a range of derivatizations including ester and amide formation .

Synthesis and Preparation Methods

The synthesis of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid typically involves a multi-step approach that establishes the pyrazole core and introduces the required substituents. While specific synthetic routes for this compound are proprietary, general approaches based on pyrazole chemistry can be inferred.

General Synthetic Strategy

A rational synthetic approach would likely involve:

-

Formation of the pyrazole core through cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds

-

Strategic introduction of the methyl and hydroxyl groups at their respective positions

-

Incorporation of the allyl substituent through allylation reactions

-

Connection of the benzoic acid moiety through coupling chemistry

The strategic placement of protecting groups would be necessary to achieve the desired regioselectivity during the synthesis .

Spectroscopic Characteristics

Spectroscopic analysis provides crucial information about the structural features and purity of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid. Though specific spectral data for this compound is limited in the available literature, characteristic spectroscopic features can be anticipated based on its structural elements.

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ 7.0-8.0 ppm), allyl protons (δ 5.0-6.0 ppm), methyl group (δ 2.0-2.5 ppm), hydroxy proton (variable) |

| ¹³C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), pyrazole carbons (140-160 ppm), allyl carbons (115-140 ppm), methyl carbon (~15 ppm) |

| IR | Stretching bands for O-H (~3300-3500 cm⁻¹), C=O (~1700 cm⁻¹), C=C and C=N of pyrazole (~1550-1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 258, fragmentation patterns characteristic of benzoic acid and pyrazole derivatives |

These spectroscopic features serve as valuable tools for identification and quality control during synthesis and formulation processes .

Physical Properties

The physical properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid are important considerations for its handling, storage, and potential applications.

Table 4: Physical Properties

| Property | Description/Value |

|---|---|

| Physical State | Solid |

| Color | Off-white to pale yellow |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols |

| Storage Temperature | Recommended storage at 2-8°C |

| Stability | May be sensitive to oxidation and light exposure |

These physical characteristics influence the compound's formulation strategies for potential pharmaceutical or material science applications .

Structure-Activity Relationships

The biological and chemical properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid are influenced by its structural elements. Understanding these structure-activity relationships is essential for rational design of derivatives with enhanced properties.

Key Structural Features and Their Contributions

Table 5: Structure-Activity Considerations

| Structural Element | Potential Contribution to Activity |

|---|---|

| Pyrazole Core | Provides a scaffold for hydrogen bonding; influences receptor binding |

| Hydroxyl Group | May act as hydrogen bond donor; contributes to antioxidant properties |

| Allyl Substituent | Increases lipophilicity; provides site for metabolism; may influence membrane permeability |

| Methyl Group | Enhances lipophilicity; affects electron density of the pyrazole ring |

| Benzoic Acid Moiety | Provides sites for hydrogen bonding; influences water solubility and acid-base properties |

These structure-activity considerations can guide future modifications to optimize specific properties for targeted applications .

Toxicological Profile

The safety profile of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid must be considered for its handling and potential applications.

| Parameter | Information |

|---|---|

| Hazard Classification | Irritant (Xi) |

| Risk Statements | R36 (Irritating to eyes) |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |

| Recommended PPE | Protective gloves, eye protection |

| Special Precautions | Avoid dust formation; provide adequate ventilation |

These safety considerations emphasize the importance of proper handling procedures in research and industrial settings .

Comparative Analysis with Related Compounds

Examining structurally related compounds provides valuable insights into the distinctive properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid.

Structural Analogs and Their Properties

Table 7: Comparison with Related Compounds

| Compound | CAS Number | Key Structural Differences | Notable Properties |

|---|---|---|---|

| 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid | 162848-25-1 | Contains nitro group; lacks allyl, hydroxy, and methyl substituents | Higher melting point (436.2°C); different electronic properties due to nitro group |

| 3-(1H-PYRAZOL-1-YL)BENZOIC ACID | 264264-33-7 | Lacks substituents on pyrazole; different position of acid group | Melting point of 154°C; different reactivity profile |

| 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid | N/A | Contains methylene bridge and amino group; different substitution pattern | Different biological targeting; altered solubility profile |

This comparative analysis highlights the unique chemical and physical properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid relative to other pyrazole-containing benzoic acid derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume